Solid vs Liquid Handling at Ambient Temperature: 1,8-Diiodoperfluorooctane Versus 1,6-Diiodoperfluorohexane
At standard laboratory temperature (20–25 °C), 1,8-diiodoperfluorooctane is a crystalline solid (melting point 73–77 °C, lit.), whereas the one-step-shorter homolog 1,6-diiodoperfluorohexane is at or near its melting point (25–30 °C) and is frequently encountered as a low-melting semi-solid or liquid [1]. The solid physical form of the C8 compound eliminates solvent-free liquid handling issues such as wicking, creeping, and irreversible adsorption onto container surfaces—a well-documented problem with liquid perfluoroalkyl iodides—thereby improving gravimetric accuracy in stoichiometric reactions and reducing material loss during storage [2].
| Evidence Dimension | Melting point (physical state at ambient temperature) |
|---|---|
| Target Compound Data | 73–77 °C (solid at 20–25 °C) |
| Comparator Or Baseline | 1,6-Diiodoperfluorohexane (CAS 375-80-4): 25–30 °C (liquid or semi-solid at 20–25 °C) |
| Quantified Difference | Δmp ≈ 48–52 °C; phase-state inversion at laboratory temperature |
| Conditions | Literature melting point values from vendor certificates of analysis and authoritative databases; ambient laboratory temperature assumed 20–25 °C |
Why This Matters
For procurement, the solid physical form of 1,8-diiodoperfluorooctane translates directly into higher gravimetric accuracy for stoichiometry-critical syntheses (e.g., bolaamphiphile functionalization) and reduced container surface losses compared with the liquid or semi-solid 1,6-diiodoperfluorohexane.
- [1] CAS Common Chemistry. 1,8-Diiodoperfluorooctane. CAS RN 335-70-6. American Chemical Society. http://commonchemistry.cas.org/detail?cas_rn=335-70-6. View Source
- [2] McLoughlin, V. C. R. Some novel addition reactions of perfluoroalkyl iodides. Tetrahedron Lett. 1968, 9 (46), 4761–4762. DOI: 10.1016/S0040-4039(00)75929-6. (Melting point data for 1,8-diiodoperfluorooctane: 75–76 °C). View Source
